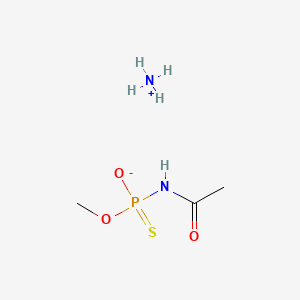![molecular formula C22H23N2+ B15345950 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium CAS No. 6291-25-4](/img/structure/B15345950.png)
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. The reaction conditions often require strong acids like hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the indole ring, often involving electrophilic or nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Electrophiles like alkyl halides, nucleophiles like amines
Major Products Formed:
Oxidation products: Various oxidized derivatives of the indole ring
Reduction products: Reduced forms of the compound
Substitution products: Substituted indole derivatives
科学的研究の応用
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Indole derivatives are known for their biological activity, and this compound may be studied for its potential effects on biological systems.
Medicine: Research into the medicinal properties of indole derivatives includes their use as antiviral, anti-inflammatory, and anticancer agents.
Industry: The compound's unique properties make it useful in the development of new industrial chemicals and materials.
作用機序
The mechanism by which 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium is compared with other similar indole derivatives, highlighting its uniqueness:
Similar Compounds: 1,3,3-Trimethyl-2-methyleneindoline, 2-Methylene-1,3,3-trimethylindoline
Uniqueness: The presence of the ethenyl group and the specific substitution pattern on the indole ring distinguishes this compound from others in the indole family.
This compound's intricate structure and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity offer opportunities for further research and development in chemistry, biology, medicine, and industry.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
特性
CAS番号 |
6291-25-4 |
|---|---|
分子式 |
C22H23N2+ |
分子量 |
315.4 g/mol |
IUPAC名 |
1,3,3-trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium |
InChI |
InChI=1S/C22H23N2/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4/h5-15H,1-4H3/q+1 |
InChIキー |
IRXNMOBZJCAZII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2N1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)











